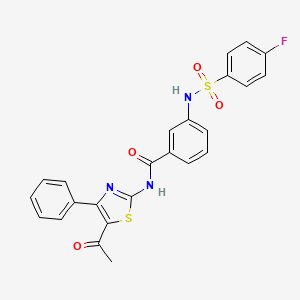
3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H21ClN2O2S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Characterization
The compound's molecular structure has been characterized through various studies. For instance, the crystal structure analysis of similar compounds indicates complex molecular arrangements and intermolecular interactions. In one study, the piperidine ring of a related tetrahydroisoquinolinone unit was found to adopt a screw-boat conformation, highlighting intricate molecular geometries in these classes of compounds (Akkurt et al., 2009). Similarly, a crystal structure analysis of a related compound revealed that the cyclohexene ring of its tetrahydroisoquinoline unit is non-planar, indicating complex spatial arrangements which could be significant in studying molecular interactions and functionalities (Akkurt et al., 2021).
Synthesis and Derivatives
The compound belongs to a class that has been extensively studied for synthesis and derivative formation. One study delved into the synthesis of novel tetrahydroisoquinolinones incorporating pharmacologically interesting fragments, showcasing the compound's potential as a precursor or analog in drug development (Kandinska et al., 2006). Another study reported on the synthesis of related compounds, which were found to have significant HIV-1 reverse transcriptase inhibitory activity, suggesting potential therapeutic applications in antiviral drug development (Murugesan et al., 2010).
Pharmacological Interest
Compounds in this class have been associated with a range of pharmacological activities. For instance, certain derivatives have been reported to demonstrate sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and even antimicrobial action. This highlights the compound's relevance in exploring new therapeutic agents (Zablotskaya et al., 2013). Moreover, synthesis and anticonvulsant studies of structurally related compounds have shown promising results against generalized seizures, further underlining the potential biomedical applications of these chemical structures (Idris et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2S/c24-19-4-1-3-16(13-19)6-9-22(27)25-20-8-7-17-10-11-26(15-18(17)14-20)23(28)21-5-2-12-29-21/h1-5,7-8,12-14H,6,9-11,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLRXYGMBAPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)
![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)


![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)